4-Fluoro-5-(trifluoromethoxy)benzene-1,2-diamine

Description

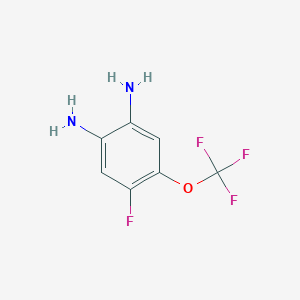

4-Fluoro-5-(trifluoromethoxy)benzene-1,2-diamine is a fluorinated aromatic diamine characterized by a trifluoromethoxy (-OCF₃) substituent at the 5-position and a fluorine atom at the 4-position on the benzene ring. This compound is structurally related to benzimidazole precursors, as its diamine functionality enables cyclization reactions to form heterocyclic scaffolds.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-5-(trifluoromethoxy)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2O/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2H,12-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSCUVRJSQMAIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)(F)F)F)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-(trifluoromethoxy)benzene-1,2-diamine typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a fluorinated benzene derivative, followed by reduction to introduce the amine groups. The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-(trifluoromethoxy)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can further modify the amine groups.

Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

4-Fluoro-5-(trifluoromethoxy)benzene-1,2-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-(trifluoromethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4-Fluoro-5-(trifluoromethoxy)benzene-1,2-diamine with structurally related benzene-1,2-diamine derivatives:

Key Observations

Electron-Withdrawing Effects :

- The trifluoromethoxy (-OCF₃) group in the target compound provides stronger electron withdrawal compared to methyl (-CH₃) or piperazine groups, altering reaction kinetics in cyclization reactions (e.g., benzimidazole formation) .

- Chloro and bromo substituents (e.g., 4-Cl, 5-Br) increase molecular weight and polarizability, impacting crystallographic properties .

Synthetic Efficiency :

- Microwave-assisted methods (e.g., for 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine) achieve >80% yield in 10 minutes, whereas conventional heating fails to synthesize the same compound even after 50 hours .

- SnCl₂-mediated reductions (e.g., for 4-fluoro-5-methyl derivatives) require longer reaction times (5–7 hours) but are cost-effective for bulk synthesis .

Stability and Handling :

- Diamines with electron-deficient substituents (e.g., -OCF₃, -CF₃) are prone to oxidation, necessitating storage under inert atmospheres .

- Piperazine-containing derivatives exhibit improved aqueous solubility, making them preferable for pharmaceutical applications .

Applications :

- Trifluoromethoxy and trifluoromethyl derivatives are prevalent in agrochemicals (e.g., oxyfluorfen analogs) and kinase inhibitors due to their metabolic stability .

- Methyl-substituted diamines are utilized in dye synthesis and as ligands in coordination chemistry .

Research Findings and Data

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Stability |

|---|---|---|---|---|

| This compound | 224.13 | 1.8 | <1 (Water) | Air-sensitive |

| 4-Fluoro-5-methylbenzene-1,2-diamine | 140.16 | 1.2 | 10 (Ethanol) | Stable at RT |

Biological Activity

4-Fluoro-5-(trifluoromethoxy)benzene-1,2-diamine (CAS No. 1804386-40-0) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group, which significantly influence its biological activity. The structural formula can be represented as follows:

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study evaluating its effects on various cancer cell lines found that it inhibited cell proliferation in a dose-dependent manner. The compound showed particularly strong activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of 12.5 µM and 15.3 µM, respectively .

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it appears to modulate the activity of enzymes involved in apoptosis and cell cycle regulation. Molecular docking studies suggest that the trifluoromethoxy group enhances binding affinity to target proteins, facilitating its inhibitory effects on tumor growth .

Case Study 1: In Vitro Efficacy

A detailed investigation into the compound's efficacy was conducted using various cancer cell lines. The results demonstrated that treatment with this compound led to a significant reduction in cell viability across multiple lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| A549 | 15.3 | Cell cycle arrest |

| HeLa | 18.7 | Inhibition of proliferation |

This study highlights the compound's potential as a therapeutic agent in oncology.

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, the compound was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Results indicated that it inhibited COX-2 activity with an IC50 value of 22 µM, suggesting potential applications in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.